molecular formula C7H13NO2 B3058059 4-(2-Methoxyethoxy)butanenitrile CAS No. 875213-03-9

4-(2-Methoxyethoxy)butanenitrile

Cat. No.: B3058059
CAS No.: 875213-03-9
M. Wt: 143.18 g/mol
InChI Key: MLSZUYZVLRJQHK-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)butanenitrile is an organic compound with the molecular formula C7H13NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain that is further substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)butanenitrile typically involves the reaction of 4-bromobutanenitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the substitution of the bromine atom with the 2-methoxyethoxy group. The reaction can be represented as follows:

4-Bromobutanenitrile+2-MethoxyethanolK2CO3,RefluxThis compound+KBr\text{4-Bromobutanenitrile} + \text{2-Methoxyethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} + \text{KBr} 4-Bromobutanenitrile+2-MethoxyethanolK2​CO3​,Reflux​this compound+KBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(2-Methoxyethoxy)butanoic acid.

    Reduction: 4-(2-Methoxyethoxy)butylamine.

    Substitution: Products depend on the nucleophile used, such as 4-(2-Methoxyethoxy)butyl azide or 4-(2-Methoxyethoxy)butyl thiol.

Scientific Research Applications

4-(2-Methoxyethoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)ethoxybutanenitrile: Similar structure but with an additional ethoxy group.

    4-(2-Ethoxyethoxy)butanenitrile: Similar structure but with an ethoxy group instead of a methoxyethoxy group.

    4-(2-Methoxyethoxy)butanoic acid: Oxidized form of 4-(2-Methoxyethoxy)butanenitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(2-methoxyethoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-9-6-7-10-5-3-2-4-8/h2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSZUYZVLRJQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640953
Record name 4-(2-Methoxyethoxy)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875213-03-9
Record name 4-(2-Methoxyethoxy)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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